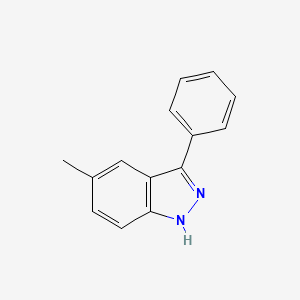

5-Methyl-3-phenyl-1H-indazole

Description

Historical Perspectives and Contemporary Significance of Indazole Chemistry

The study of indazoles dates back to the late 19th century. researchgate.netresearchgate.net Since their initial discovery, the synthesis and functionalization of the indazole core have been areas of intense research. nih.govbenthamdirect.com Historically, the development of new synthetic methodologies has been crucial for exploring the potential of this heterocyclic system. caribjscitech.comresearchgate.net

In contemporary chemistry, indazoles continue to be of high interest due to their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. nih.govnih.govbiotech-asia.org The development of efficient and innovative synthetic methods, including metal-catalyzed cross-coupling reactions and green chemistry approaches, remains a key focus, enabling the creation of diverse indazole libraries for drug discovery. benthamdirect.comsamipubco.com

The Indazole Heterocycle as a Privileged Scaffold in Medicinal Chemistry

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry. This term describes a molecular framework that can bind to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. nih.govtaylorfrancis.comsamipubco.com The versatility of the indazole core allows for the introduction of various substituents, leading to a broad spectrum of biological activities. researchgate.netnih.gov

Several FDA-approved drugs contain the indazole scaffold, highlighting its therapeutic potential. rsc.org Indazole derivatives have been investigated for their efficacy against a range of diseases, including cancer, inflammatory disorders, and neurological conditions. researchgate.netsamipubco.comnih.gov The ability of indazole-based compounds to act as kinase inhibitors is a particularly active area of research. taylorfrancis.comlongdom.org

Contextualizing 5-Methyl-3-phenyl-1H-indazole within the Indazole Class for Academic Research

This compound is a specific derivative of the indazole core that has been a subject of academic and industrial research. The presence of a methyl group at the 5-position and a phenyl group at the 3-position influences its chemical and biological properties. cymitquimica.com

Research on this compound has explored its synthesis and potential pharmacological applications. For instance, derivatives of this compound have been synthesized and investigated for their potential antidepressant effects. thieme-connect.comthieme-connect.comjst.go.jp The synthesis of this compound can be achieved through various methods, including intramolecular cycloadditions and greener, solvent-free approaches. samipubco.comthieme-connect.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 57614-16-1 |

| Molecular Formula | C14H12N2 |

| Molecular Weight | 208.26 g/mol |

| InChI Key | BKFJFOATAKURAK-UHFFFAOYSA-N |

Table 1: Chemical Properties of this compound. sigmaaldrich.com

Further research into the specific biological activities and potential applications of this compound and its derivatives continues to be an area of interest within the scientific community. thieme-connect.comjst.go.jp

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-phenyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-10-7-8-13-12(9-10)14(16-15-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFJFOATAKURAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346212 | |

| Record name | 5-Methyl-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57614-16-1 | |

| Record name | 5-Methyl-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 5 Methyl 3 Phenyl 1h Indazole Derivatives

Positional and Substituent Effects on Biological Efficacy

The strategic placement of substituents on the indazole ring is crucial for modulating the pharmacological profile of its derivatives. Modifications at the C-3, C-5, and N-1/N-2 positions, in particular, have been shown to significantly impact biological efficacy by altering the molecule's interaction with target proteins, its metabolic stability, and its pharmacokinetic properties.

Influence of Methyl Group at C-5 Position on Pharmacological Profiles

The introduction of a methyl group at the C-5 position of the indazole ring can have a pronounced effect on the biological activity of the resulting compound. This phenomenon, sometimes referred to as the "magic methyl" effect in medicinal chemistry, can enhance binding affinity, improve metabolic stability, or alter selectivity for a biological target. nih.gov

In the context of indazole derivatives, the impact of a C-5 methyl group has been noted in studies of various enzyme inhibitors. For example, in a series of 1H-indazole-3-carboxamide derivatives developed as inhibitors of human GSK-3β, the substitution pattern on the indazole ring was critical for potency. A compound with a methyl group at the 5-position demonstrated lower activity compared to derivatives with a methoxy (B1213986) group at the same position, indicating that while substitution at C-5 is important, the electronic and steric properties of the substituent are key determinants of efficacy. nih.gov This suggests that for certain targets, a hydrogen-bond-accepting group like methoxy is more favorable than a lipophilic methyl group at this position. The strategic placement of such groups is a key aspect of designing potent and selective inhibitors.

Contribution of Phenyl Substitution at C-3 Position to Activity

The C-3 position of the indazole ring is a common site for substitution, and the introduction of a phenyl group at this position is a key structural feature for many biologically active indazole derivatives. C3-substituted 1H-indazoles are considered important substructures in a variety of pharmaceuticals. pnrjournal.com The phenyl ring at C-3 can engage in various non-covalent interactions with target proteins, including hydrophobic and π-stacking interactions, which are often crucial for high-affinity binding.

For instance, in the development of 3-aryl-indazole derivatives as pan-Trk inhibitors for the treatment of pain, modifications to the aryl group at the C-3 position were explored to optimize potency and metabolic stability. nih.gov Similarly, research into anti-cancer agents has involved synthesizing a series of compounds where a substituted phenyl group was linked to the C-3 position of the indazole scaffold. nih.gov These studies underscore the importance of the C-3 phenyl moiety as a key pharmacophoric element that can be modified to fine-tune the pharmacological properties of the molecule. The orientation and electronic nature of this phenyl ring, often controlled by its own substituents, can dictate the compound's activity and selectivity profile.

Impact of N-Substitution Patterns on Therapeutic Potential (e.g., N-1 and N-2 Positions)

The nitrogen atoms of the indazole pyrazole ring, designated as N-1 and N-2, are frequent targets for chemical modification. Alkylation or arylation at these positions can significantly influence a compound's biological activity, solubility, and metabolic fate. The regioselectivity of these substitutions is a critical consideration, as N-1 and N-2 isomers often exhibit distinct pharmacological profiles. nih.gov

For example, in the development of indazol-3-carboxylic acid derivatives as non-steroidal antispermatogenic agents, it was found that the presence of substituted benzyl groups at the N-1 position was essential for the desired biological activity. austinpublishinggroup.com In contrast, the corresponding 2-benzyl isomer of the activator of soluble guanylate cyclase, YC-1, showed no activity, highlighting the critical difference between N-1 and N-2 substitution for this particular target. austinpublishinggroup.com

The choice of substituent at the N-1 position can also have a profound impact. In one study, various substituents at the N-1 position of the indazole ring system were found to have stronger effects on EZH1 potency than on EZH2 potency, indicating that N-1 modifications can be used to engineer selectivity between related enzyme isoforms. mdpi.com The general outcome of N-alkylation can be complex, often yielding a mixture of N-1 and N-2 products, with the ratio depending on reaction conditions and the electronic properties of the indazole ring. researchgate.net

Table 1: Effect of N-Substitution on Biological Activity

| Compound Class | N-1 Substituted Derivative | N-2 Substituted Derivative | Observed Effect | Reference |

| YC-1 Analogues | Active | Inactive | N-1 substitution is critical for sGC activation. | austinpublishinggroup.com |

| Indazole Carboxamides | Essential for activity | Not reported as active | N-1 benzyl groups are required for antispermatogenic effects. | austinpublishinggroup.com |

| General N-Alkylation | Thermodynamically favored | Kinetically favored | The position of alkylation can be controlled by reaction conditions. | researchgate.net |

Conformational Analysis and Tautomeric Considerations (1H-Indazole vs. 2H-Indazole)

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. caribjscitech.comnih.gov Tautomers are isomers that readily interconvert, and the equilibrium between these forms can be influenced by the solvent, temperature, and the electronic nature of substituents on the ring. The tautomeric state of an indazole derivative can have a profound impact on its biological activity, as it determines the geometry of the molecule and the availability of hydrogen bond donors and acceptors for interaction with a biological target. nih.gov

Generally, the 1H-tautomer is considered to be the more thermodynamically stable form in the gas phase, in solution, and in the solid state. nih.govcaribjscitech.comnih.gov Theoretical calculations have estimated the 1H-tautomer to be more stable than the 2H-form by approximately 2.3 kcal/mol. austinpublishinggroup.comcaribjscitech.com This thermodynamic preference means that 1H-indazole is the predominant form under most conditions. nih.gov

Despite the greater stability of the 1H-tautomer, the 2H-tautomer can also be biologically relevant. The specific interactions within a protein's binding site can selectively stabilize one tautomer over the other. Therefore, understanding the tautomeric preferences of a given indazole derivative is crucial for rational drug design. The different arrangement of the N-H bond in the two tautomers leads to different dipole moments and hydrogen bonding capabilities, which can result in different binding modes and affinities for a target receptor. caribjscitech.com For instance, the hydrogen bond interactions between the N and NH of the indazole ring and specific amino acid residues like Met156 have been identified as important for the activity of some Rho-kinase inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov For indazole derivatives, QSAR studies have been instrumental in understanding the key molecular features that govern their therapeutic effects. nih.gov

These models are developed by calculating a variety of molecular descriptors for a set of indazole analogues with known activities. These descriptors can be categorized as 2D (e.g., topological indices, atom counts) or 3D (e.g., steric and electrostatic fields). nih.govsemanticscholar.org By applying statistical methods such as multiple linear regression (MLR), researchers can generate a mathematical equation that describes the relationship between these descriptors and the observed biological activity. nih.gov

For example, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have utilized steric and electrostatic maps to provide a structural framework for designing new, more potent compounds. nih.gov These maps highlight regions around the molecule where bulky groups or specific electronic properties (positive or negative charge) are likely to enhance or diminish activity. A validated QSAR model can explain a significant portion of the variance in the biological data and can be used to predict the activity of novel, un-synthesized indazole derivatives. nih.gov This predictive power allows for the prioritization of synthetic targets, saving time and resources in the drug discovery process. Such models have been successfully applied to explore the inhibitory mechanisms of indazole compounds in various contexts, including quorum sensing in bacteria. semanticscholar.org

Biological Activities and Pharmacological Profiles of 5 Methyl 3 Phenyl 1h Indazole Analogs

Neuropharmacological Activities and Central Nervous System (CNS) Modulation

Analogs of 5-Methyl-3-phenyl-1H-indazole have been investigated for their potential to modulate the central nervous system, with specific attention given to their antidepressant and thymoleptic (mood-stabilizing) effects. Research into these compounds has revealed complex interactions with neurotransmitter systems and distinct effects on brain electrical activity and animal behavior.

One of the prominent analogs, 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole, known as FS-32, has demonstrated potential as a thymoleptic antidepressant. nih.gov Pharmacological studies have shown that FS-32 exhibits anti-reserpine activity in a dose-dependent manner. nih.gov This is a key indicator of antidepressant potential, as it suggests the compound can counteract the depleting effects of reserpine on monoamine neurotransmitters. Unlike the tricyclic antidepressant imipramine, which shows a bell-shaped dose-response pattern in this test, FS-32's activity increases with the dose. nih.gov These pharmacological properties suggest the potential clinical utility of FS-32 as an antidepressant with mood-stabilizing activities. nih.gov

The mechanism of action for FS-32 involves multiple neurotransmitter systems. The compound has been shown to inhibit the uptake of norepinephrine, although to a lesser extent than imipramine. nih.gov Potentiation of catecholaminergic systems was also demonstrated with FS-32. nih.gov An in vitro norepinephrine potentiation test suggests that the action of FS-32 may be qualitatively different from that of tricyclic antidepressants. nih.gov

Furthermore, FS-32 displays a notable separation between its central and peripheral effects on the cholinergic system. It produces almost no peripheral anti-cholinergic effects, which are common side effects of many tricyclic antidepressants. nih.gov However, it does antagonize central cholinergic activity. nih.gov Studies also indicate that FS-32 can lead to an increase in catecholamine content in the brain without inhibiting the enzymes monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT), which are responsible for degrading these neurotransmitters. nih.gov The N-desmethylated metabolite of FS-32, known as FS-97, has also been studied in relation to its effects on monoaminergic receptor sensitivity in the rat brain. nih.gov

The neuropharmacological profile of FS-32 is further defined by its effects on animal behavior and brain electrical activity. In behavioral studies, FS-32 showed a clear suppressive effect on isolation-induced fighting in animals without impairing coordinated motor activity. nih.gov This contrasts with imipramine, which produced similar effects on fighting behavior but was accompanied by slight motor incoordination. nih.gov

In terms of electrophysiology, FS-32 was found to reduce the duration of afterdischarges that were elicited by electrical stimulation of the amygdala or the hippocampus. nih.gov Importantly, this effect was achieved without inducing a slow wave pattern in the electroencephalogram (EEG), a pattern that was observed with imipramine under similar conditions. nih.gov

Table 1: Comparative Pharmacological Profile of FS-32 and Imipramine

| Feature | FS-32 | Imipramine |

|---|---|---|

| Anti-Reserpine Activity | Dose-dependent increase | Bell-shaped dose-response |

| Norepinephrine Uptake Inhibition | Present, but less than imipramine | Present |

| Peripheral Anti-cholinergic Action | Practically none | Present |

| Central Cholinergic Antagonism | Present | Present |

| Effect on Fighting Behavior | Suppressive without motor incoordination | Suppressive with slight motor incoordination |

| Effect on EEG | No slow wave pattern induced | Induces slow wave pattern |

Antimicrobial Activities

Derivatives of the indazole scaffold have demonstrated notable antimicrobial properties, showing activity against a range of bacteria and fungi. The versatility of the indazole ring system allows for chemical modifications that can enhance its efficacy against various microbial strains. banglajol.inforesearchgate.net

Indazole analogs have been identified as possessing broad-spectrum antibacterial potential. banglajol.info A series of N-methyl-3-aryl indazoles showed significant activity against bacterial strains including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. researchgate.net Furthermore, research into 6-bromo-1H-indazole derivatives has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. banglajol.inforesearchgate.net Specific derivatives from this class, compounds 8f and 8g, were found to be potentially active against the Gram-positive bacterium Bacillus subtilis, while compounds 8a and 8b showed moderate activity. banglajol.info The proposed mechanisms for this antibacterial action include the inhibition of key bacterial enzymes involved in cell wall synthesis or DNA replication, and the disruption of bacterial cell membranes. researchgate.net

The antifungal activity of indazole derivatives is also a significant area of research. N-methyl-3-aryl indazoles have been found to be effective against the fungal strain Candida albicans. researchgate.net A study focused specifically on 3-phenyl-1H-indazole derivatives demonstrated a broad spectrum of anticandidal activity. nih.gov These compounds were evaluated against C. albicans, C. glabrata, and C. tropicalis. nih.gov Notably, one derivative with an N,N-diethylcarboxamide substituent, compound 10g, was identified as the most active against C. albicans and was also effective against both miconazole-susceptible and resistant strains of C. glabrata. nih.gov This suggests that the 3-phenyl-1H-indazole scaffold is a promising starting point for the development of new anticandidal agents. nih.gov Additionally, a derivative of 6-bromo-1H-indazole, compound 8e, was found to be active against Candida albicans. banglajol.info

Table 2: Antimicrobial Activity of Selected Indazole Analogs

| Compound Class/Derivative | Target Organism(s) | Observed Activity |

|---|---|---|

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium | Dominant activity against bacterial strains |

| N-methyl-3-aryl indazoles | Candida albicans | Active against the fungal strain |

| 3-Phenyl-1H-indazole derivatives | C. albicans, C. glabrata, C. tropicalis | Broad anticandidal activity |

| Compound 10g (3-phenyl-1H-indazole derivative) | C. albicans, Miconazole-susceptible and resistant C. glabrata | Most active in its series |

| 6-Bromo-1H-indazole derivatives (8f, 8g) | Bacillus subtilis | Potentially active |

| 6-Bromo-1H-indazole derivative (8e) | Candida albicans | Active |

Antiprotozoal and Antitubercular Activities

Analogs of this compound have been investigated for their potential to combat infectious diseases, particularly those caused by protozoa and mycobacteria. The indazole nucleus is recognized as a key pharmacophore in the development of antimicrobial agents. nih.gov

While specific studies on the antiprotozoal activity of this compound analogs are limited, the broader class of indazole derivatives has shown promise. For instance, various substituted indazoles have been reported to exhibit antiprotozoal properties. novartis.com This suggests that the this compound scaffold could serve as a valuable template for the design of novel antiprotozoal agents.

In the realm of antitubercular research, indazole derivatives have demonstrated significant activity against Mycobacterium tuberculosis. Studies have shown that certain cyclohexenone and indazole derivatives exhibit moderate activity against Mycobacterium tuberculosis H37Rv. nih.gov The antimycobacterial potential of the indazole scaffold is an active area of investigation, with a focus on developing new agents to combat drug-resistant strains of tuberculosis. bohrium.comnih.gov

Anticancer and Antitumor Properties

The anticancer and antitumor properties of this compound analogs are well-documented, with research highlighting their ability to interfere with various cellular processes essential for cancer cell growth and survival.

A significant mechanism through which indazole analogs exert their anticancer effects is through the inhibition of various protein kinases. The indazole core is a key structural motif in a number of kinase inhibitors. nih.gov

Tyrosine Kinases: Derivatives of the 1H-indazole-3-amine scaffold have been shown to effectively bind to the hinge region of tyrosine kinases, playing a critical role in their antitumor activity. mdpi.com

TTK and Mps1: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivatives have been identified as potent inhibitors of Tyrosine Threonine Kinase (TTK), also known as Monopolar spindle 1 (Mps1). nih.gov These kinases are crucial for proper chromosome segregation during mitosis, and their inhibition can lead to cancer cell death.

VEGFR-2: The indazole scaffold is a component of inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the process of new blood vessel formation that is essential for tumor growth.

Numerous studies have demonstrated the antiproliferative activity of this compound analogs against a variety of human cancer cell lines. For instance, a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides exhibited interesting antiproliferative activity against 60 human cell lines, with some compounds inhibiting cell growth at sub-micromolar concentrations. nih.gov Another study on 1H-indazole-3-amine derivatives showed promising inhibitory effects against chronic myeloid leukemia (K562), lung (A549), prostate (PC-3), and hepatoma (Hep-G2) cell lines. mdpi.com

| Compound Type | Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 3-amino-N-phenyl-1H-indazole-1-carboxamides | SR leukemia | 0.0153 µM | nih.gov |

| 1H-indazole-3-amine derivative (6o) | K562 (chronic myeloid leukemia) | 5.15 µM | mdpi.com |

| 1H-indazole-3-amine derivative (5k) | Hep-G2 (hepatoma) | 3.32 µM | mdpi.com |

Beyond kinase inhibition, this compound analogs modulate other critical cellular pathways implicated in cancer.

HIF-1 Transcriptional Activity: Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a central role in tumor adaptation to low oxygen conditions. Indazole derivatives have been identified as potent inhibitors of HIF-1α transcriptional activity. nih.govresearchgate.net For example, the indenopyrazole framework, which is structurally related to indazole, has been investigated as a new class of HIF-1α inhibitors. nih.govresearchgate.net

Microtubule Targeting: Microtubules are essential components of the cytoskeleton involved in cell division. Several indazole derivatives act as microtubule-targeting agents, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells.

Anti-inflammatory and Immunomodulatory Effects

The indazole scaffold is present in commercially available anti-inflammatory drugs like bendazac and benzydamine. researchgate.net Research has shown that various indazole derivatives possess significant anti-inflammatory properties. researchgate.net Studies on indazole and its derivatives have revealed their ability to inhibit cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines, which are key mediators of inflammation. nih.gov These findings suggest that this compound analogs could be promising candidates for the development of new anti-inflammatory agents. Some pyrrole-indazole hybrids have also shown a notable reduction in edema in animal models. mdpi.comresearchgate.net

Antioxidant Properties

Several studies have investigated the antioxidant potential of indazole derivatives. researchgate.netnih.gov These compounds have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation. nih.gov The antioxidant activity of these analogs may contribute to their other pharmacological effects, as oxidative stress is implicated in a variety of diseases, including cancer and inflammation.

Other Significant Biological Activities (e.g., Anti-HIV, Cardiovascular)

The indazole scaffold is a prominent feature in a multitude of compounds demonstrating a wide array of pharmacological activities. nih.gov Beyond the more extensively studied areas, analogs of this compound have been investigated for other significant biological effects, notably in the realms of anti-HIV and cardiovascular activities. While research into the specific activities of this compound itself may be limited in some of these areas, the broader class of indazole derivatives has shown considerable promise, providing a basis for ongoing research and development.

The quest for novel antiviral agents has led researchers to explore various heterocyclic compounds, including those with an indazole core. While the indazole nucleus is recognized for its presence in compounds with diverse pharmacological profiles, including anti-HIV activity, specific data on this compound analogs remains sparse in publicly available research. nih.gov

One study investigating phenylalanine derivatives as HIV-1 capsid inhibitors found that the inclusion of an indazole substituent in one of their series of compounds resulted in a loss of anti-HIV-1 activity. nih.gov It is important to note that this finding is specific to the molecular framework of the tested phenylalanine derivatives and does not preclude the potential for anti-HIV activity in other this compound analogs with different substitution patterns and structural features.

Further research is necessary to fully elucidate the anti-HIV potential of this compound and its derivatives. The broad antiviral activity reported for the indazole scaffold in general suggests that this class of compounds may still hold potential for the development of novel anti-HIV agents, pending more focused investigation.

Indazole derivatives have been the subject of significant research in the context of cardiovascular diseases, with several analogs demonstrating a range of beneficial effects. These compounds have been explored for their potential in treating conditions such as hypertension, arrhythmia, and thrombosis. nih.gov

One of the notable mechanisms of action for some indazole derivatives with cardiovascular effects is the inhibition of p38 MAP kinase. nih.gov For instance, the indazole derivative ARRY-371797 has been investigated for its potential in treating cardiac diseases through this pathway. nih.gov Another avenue of cardiovascular activity for indazole compounds involves targeting platelet-derived growth factor (PDGF), which plays a role in cardiac remodeling and heart failure. nih.gov

The diverse cardiovascular activities of various indazole analogs are summarized in the table below, highlighting the specific compounds and their observed effects.

| Indazole Derivative | Therapeutic Use/Activity | Reference |

| 7-nitroindazole | Vagal bradycardia/hypertension | nih.gov |

| DY-9760e | Myocardial I/R injury, Left ventricular hypertrophy | nih.gov |

| YC-1 | Hypoxia-induced cardiomyocytes, circulatory disorders, platelet aggregation, and vascular contraction | nih.gov |

| ARRY-797 / ARRY-371797 | LMNA-related dilated cardiomyopathy | nih.gov |

| Indazole-Cl | Hypoxia - atherosclerosis | nih.gov |

| 7-Me-marsanidine | Hypertensive | nih.gov |

| TCS-80 | Hypertension | nih.gov |

| DW1865 | Rho kinase inhibitor to attenuate stress fiber formation, cellular hypertrophy, and hypertension | nih.gov |

It is important to note that while these findings are promising for the indazole class of compounds, the specific cardiovascular profile of this compound would require dedicated investigation. The existing research on related analogs, however, provides a strong rationale for exploring its potential cardiovascular effects.

Mechanism of Action and Molecular Target Identification for 5 Methyl 3 Phenyl 1h Indazole Derivatives

Enzyme Inhibition Studies: Specific Targets and Binding Site Interactions

The indazole moiety serves as a privileged scaffold in medicinal chemistry, enabling the design of potent enzyme inhibitors through targeted interactions with active or allosteric sites.

Indazole derivatives have been identified as a novel class of inhibitors targeting the B subunit of bacterial DNA gyrase (GyrB), a clinically validated target for antibacterial agents. acs.orgnih.gov This enzyme is crucial for bacterial DNA replication, and its inhibition offers a mechanism to combat antimicrobial resistance. acs.org

Molecular docking studies have elucidated the binding mode of these derivatives within the ATP-binding pocket of GyrB. For instance, derivatives of 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one have been shown to orient within the binding pocket of the E. coli DNA gyrase (PDB: 1KZN). sciforum.net The indazole's N-H group can form a critical hydrogen bond with the amino acid residue ASP-73, while other parts of the molecule, such as methoxy (B1213986) groups, can interact with residues like ASN-46. sciforum.net These interactions anchor the inhibitor within the active site, preventing the binding of ATP and halting the enzyme's catalytic cycle.

| Compound Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1-(4-(3,4-dimethoxyphenyl)-3,6-dimethyl-1H-indazol-5-yl)ethan-1-one | -7.7 | ASP-73, ASN-46 | Hydrogen Bonding |

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that is a key target in cancer immunotherapy due to its role in suppressing the immune response. researchgate.netnih.gov Phenyl-imidazole and related heterocyclic derivatives, which share structural similarities with phenyl-indazoles, have been developed as potent IDO1 inhibitors. researchgate.netnih.gov

The mechanism of inhibition involves direct binding to the heme iron within the enzyme's active site. nih.gov Computational docking and structure-activity relationship (SAR) studies of related inhibitor classes reveal that specific substitutions on the phenyl ring can exploit interactions with amino acid residues in the active site to enhance potency. nih.govnih.gov For example, hydroxyl groups can form favorable hydrogen bonds with the Ser167 residue, while the phenyl ring itself can interact with Cys129. researchgate.netnih.govnih.gov This targeted binding prevents the substrate, tryptophan, from accessing the catalytic center. nih.gov Certain 2-(5-imidazolyl)indole derivatives have demonstrated strong IDO1 inhibitory activity with IC50 values in the nanomolar range. researchgate.netnih.gov

| Compound Class | IC50 Value (μM) | Key Interacting Residues |

|---|---|---|

| 2-(5-imidazolyl)indole derivative | 0.16 | Ser167 |

| Urea and 1,2,3-triazole derivative | 0.75 | Heme Iron |

| 4-phenyl-imidazole derivative | 4.8 | Cys129, Ser167 |

The β-ketoacyl-acyl carrier protein synthase (KasA) is an essential enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, which is responsible for the biosynthesis of mycolic acids, a critical component of the bacterial cell wall. ljmu.ac.uknih.gov Inhibition of KasA represents a promising strategy for developing new anti-tuberculosis drugs. ljmu.ac.uknih.gov

An indazole sulphonamide compound, identified as JSF-3285, has been reported as a promising inhibitor of the KasA enzyme. ljmu.ac.uk Unlike some other inhibitors that bind covalently to the active site residue Cys171, JSF-3285 is believed to act via a different mechanism, potentially binding to the phospholipid (PL) pocket of the enzyme. ljmu.ac.uk This distinct mechanism of action provides a new avenue for designing novel KasA inhibitors that could overcome resistance to existing drugs. ljmu.ac.uk

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, making it an attractive target for metabolic diseases. nih.govresearchgate.net Activation of AMPK can restore energy balance by stimulating ATP-producing pathways while inhibiting energy consumption. researchgate.netnih.gov

Indazole derivatives have been identified as direct activators of AMPK. researchgate.netacs.org A crystal structure of an indole (B1671886) acid derivative, PF-06409577, bound to AMPK reveals that these compounds bind at the interface between the catalytic α-subunit and the regulatory β-subunit. acs.org This binding event induces a conformational change that activates the kinase, leading to the phosphorylation of downstream targets and subsequent restoration of metabolic balance. nih.govacs.org Similarly, pyrazolone (B3327878) derivatives, which are structurally related to indazoles, have been shown to protect against metabolic stress by activating the AMPK signaling pathway. nih.gov

Receptor Binding and Modulation (e.g., Serotonin (B10506) Receptors, Estrogen Receptors)

The indazole scaffold can act as a bioisostere for other aromatic systems like indole, allowing it to bind to and modulate the activity of various receptors. semanticscholar.org

Derivatives of 5-Methyl-3-phenyl-1H-indazole have been investigated for their ability to interact with serotonin and estrogen receptors. In the context of serotonin receptors, indazole analogs of tryptamines have been evaluated as agonists, particularly at the 5-HT2 subtypes. semanticscholar.orgacs.org The direct 1H-indazole analog of 5-MeO-DMT, for example, was found to be a moderately potent agonist for the 5-HT2A receptor. semanticscholar.org The selectivity profile across different serotonin receptor subtypes (5-HT2A, 5-HT2B, 5-HT2C) is a critical aspect of these investigations, as activity at certain receptors like 5-HT2B is associated with adverse effects. semanticscholar.org

| Compound | 5-HT2A EC50 (nM) | 5-HT2C EC50 (nM) | 5-HT2B EC50 (nM) |

|---|---|---|---|

| 1H-indazole analog of 5-MeO-DMT (6a) | 203 | 532 | >10,000 |

Furthermore, compounds featuring a phenyl-2H-indazole core have been synthesized and identified as highly selective ligands for the estrogen receptor beta (ERβ). nih.gov These "indazole estrogens" demonstrate high binding affinity for ERβ, with some compounds showing over 100-fold selectivity compared to estrogen receptor alpha (ERα). nih.gov This selectivity is also observed in cell-based transcriptional assays, where these compounds act as potent ERβ agonists. nih.gov The development of such selective ligands is valuable for studying the specific biological roles of ERβ. nih.gov

Investigation of Molecular Interactions with Biomolecules

The therapeutic potential of this compound derivatives is fundamentally linked to their molecular interactions with target biomolecules. These interactions are often characterized by a combination of hydrogen bonding, hydrophobic interactions, and coordination with metal centers.

In enzyme inhibition, specific amino acid residues within the binding pocket are crucial for the inhibitor's affinity and mechanism. For DNA gyrase inhibitors, hydrogen bonds with polar residues like asparagine (ASN-46) and aspartic acid (ASP-73) are key anchoring points. sciforum.net In the case of IDO1, the interaction is twofold: coordination of a nitrogen atom from the heterocyclic ring to the central heme iron, and hydrogen bonding with side chains of residues like serine (Ser167) in a nearby pocket. nih.govnih.gov For AMPK activators, the binding is not at the catalytic site but at an allosteric interface between the α and β subunits, a site rich in both hydrophobic and polar residues that stabilize the active conformation of the enzyme. acs.org These detailed molecular interactions provide a rational basis for the structure-based design of more potent and selective derivatives.

Target Validation Methodologies: Biochemical, Genetic, and Structural Approaches

The validation of a molecular target for a bioactive compound is a rigorous process that confirms the engagement of the compound with its intended target and elucidates the downstream functional consequences of this interaction. For derivatives of this compound, a combination of biochemical, genetic, and structural methodologies is employed to build a comprehensive understanding of their mechanism of action.

Biochemical Approaches

Biochemical assays are fundamental in directly assessing the interaction between a compound and its putative molecular target. These in vitro techniques are instrumental in quantifying the potency and selectivity of the compound.

Enzyme Inhibition Assays: A primary biochemical approach for validating the targets of this compound derivatives, particularly those designed as enzyme inhibitors, is the direct measurement of enzyme activity in the presence of the compound. For instance, if a derivative is hypothesized to be a kinase inhibitor, its ability to inhibit the phosphorylation of a substrate by the target kinase is quantified. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, indicating the concentration of the compound required to reduce the enzyme's activity by 50%.

A review of indazole-containing derivatives highlights their prevalence as kinase inhibitors, targeting a variety of kinases such as Pim kinases, Bcr-Abl, and tyrosine threonine kinase (TTK). nih.gov For example, a set of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were identified as single-digit nanomolar inhibitors of TTK. nih.gov While not specific to the 5-methyl-3-phenyl substitution pattern, this demonstrates the common use of biochemical kinase assays to validate targets within the broader indazole class.

Binding Assays: These assays directly measure the affinity of a compound for its target protein. Techniques such as fluorescence polarization (FP), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can provide quantitative data on the binding constant (Kd), offering insights into the strength of the interaction. For example, the binding affinity of an indazole derivative to a target like c-Kit, PDGFRβ, or FLT3 can be determined, with Kd values in the nanomolar range indicating a strong interaction. nih.gov

Cellular Thermal Shift Assays (CETSA): This method assesses target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability. By heating cell lysates or intact cells treated with the compound of interest and subsequently quantifying the amount of soluble target protein, it is possible to determine if the compound has engaged its target in a physiological environment.

The following table summarizes the biochemical data for selected indazole derivatives, illustrating the types of targets and the potencies observed. It is important to note that these examples are for the broader indazole class and not specifically for this compound derivatives, for which specific public data is limited.

| Compound Class | Target Kinase(s) | Potency (IC50 or Kd) |

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | TTK | Single-digit nanomolar |

| N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) urea | c-Kit, PDGFRβ, FLT3 | 68.5 ± 9.5 nM, 140 ± 0 nM, 375 ± 15.3 nM (Kd) |

| 6-azaindazole derivatives | Pim kinases | Picomolar |

Genetic Approaches

Genetic techniques provide an orthogonal approach to target validation by modulating the expression or function of the putative target gene within a cellular or organismal context. These methods can help to establish a causal link between the target and the observed phenotype of the compound.

Gene Knockdown/Knockout: The most definitive genetic approach involves reducing or eliminating the expression of the target gene. This can be achieved through techniques like RNA interference (RNAi), using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), or through gene editing technologies like CRISPR-Cas9. If the phenotype induced by the compound is phenocopied by the knockdown or knockout of the target gene, it provides strong evidence for on-target activity. For example, if a this compound derivative induces apoptosis in cancer cells, and the knockdown of its putative kinase target also leads to apoptosis, this supports the proposed mechanism of action.

Overexpression Studies: Conversely, overexpressing the target protein can sometimes lead to resistance to the compound. If increasing the cellular concentration of the target protein requires a higher concentration of the compound to achieve the same biological effect, it suggests that the compound's activity is mediated through that specific target.

Mutational Analysis: Introducing specific mutations into the target protein can also be a powerful validation tool. If a mutation in the predicted binding site of the compound confers resistance to its effects, it strongly implicates a direct binding interaction. This approach is particularly useful for validating the targets of kinase inhibitors, where mutations in the ATP-binding pocket can affect drug sensitivity.

Structural Approaches

Structural biology techniques provide atomic-level insights into the interaction between a compound and its molecular target. This information is invaluable for confirming the binding mode and for guiding further structure-activity relationship (SAR) studies.

X-ray Crystallography: This is a powerful technique for determining the three-dimensional structure of a protein-ligand complex. Obtaining a co-crystal structure of a this compound derivative bound to its target protein can unequivocally confirm the binding site and reveal the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This detailed structural information provides a robust validation of the target and a blueprint for the rational design of more potent and selective analogs. For instance, a co-complex X-ray crystal structure of an indazole-based inhibitor with TTK has been described, providing crucial insights into its binding mode. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to study protein-ligand interactions in solution. Techniques like saturation transfer difference (STD) NMR and Water-LOGSY can identify which parts of a small molecule are in close proximity to the protein, thereby mapping the binding epitope. Chemical shift perturbation studies can identify the amino acid residues in the protein that are affected by ligand binding.

Computational Modeling: Molecular docking and molecular dynamics simulations are computational methods that can predict and analyze the binding of a ligand to its target. While not a direct experimental validation, these in silico approaches can generate hypotheses about the binding mode and guide the design of experiments. For example, molecular docking studies have been used to predict the binding affinities and conformations of indazole derivatives in the binding cavities of their target proteins. longdom.org

Computational Chemistry and in Silico Studies of 5 Methyl 3 Phenyl 1h Indazole Scaffolds

Molecular Docking and Virtual Screening for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Virtual screening involves the use of computational methods to screen large libraries of compounds against a biological target. For indazole scaffolds, these methods are crucial for identifying potential protein targets and understanding the key interactions that drive binding affinity.

In various studies, derivatives of the indazole core have been docked against a range of biological targets to explore their therapeutic potential. For instance, a series of 3-carboxamide indazole derivatives were evaluated for their effectiveness against a renal cancer-related protein (PDB ID: 6FEW). nih.gov The analysis revealed that specific derivatives exhibited the highest binding energies, indicating a strong potential for inhibition. nih.gov Similarly, other indazole analogs were docked against the breast cancer aromatase enzyme, with certain compounds showing high binding affinities through interactions with key amino acid residues like Arg115 and Met374. derpharmachemica.com

Another study focused on designing inhibitors for Fibroblast Growth Factor Receptor (FGFR), a validated cancer therapy target. nih.gov Through fragment-based virtual screening, an indazole derivative was identified as a potent FGFR1 inhibitor with an IC50 value of 3.3 nM. nih.gov Molecular docking of this compound revealed crucial hydrogen bond interactions with the hinge region of the kinase, specifically with the amino acid Cys694. tandfonline.com These studies highlight how docking and virtual screening can effectively guide the optimization of indazole scaffolds to enhance their binding to specific biological targets.

Table 1: Representative Molecular Docking Studies of Indazole Derivatives

| Compound Series | Protein Target (PDB ID) | Key Interacting Residues | Range of Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Indazole Carboxamides | Renal Cancer Protein (6FEW) | Not specified | -7.9 to -8.8 | nih.gov |

| Substituted Indazoles | Aromatase (3S7S) | Arg115, Met374 | -7.7 to -8.0 | derpharmachemica.com |

| Indazole-Benzimidazoles | FLT3 Kinase (4RT7) | Cys694, Asp829 | Not specified | tandfonline.com |

Molecular Dynamics Simulations for Assessing Ligand-Protein Complex Stability

MD simulations have been employed to validate the docking poses of indazole derivatives and to confirm the stability of their interactions within the active sites of target proteins. For example, a study on indazole derivatives as Hypoxia-inducible factor-1α (HIF-1α) inhibitors performed MD simulations on the most potent compound. The results showed that the ligand remained stable in the active site of the HIF-1α protein, confirming a good binding efficiency. nih.gov In another investigation targeting the SARS-CoV-2 main protease (MPro), MD simulations were used to evaluate the binding of novel thiazolyl-indazole derivatives. nih.gov The simulations suggested that the structural rigidity of the indazole group influenced the compound's ability to conform to the dynamics of the catalytic site. nih.gov Analysis of parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from MD trajectories helps quantify the stability of the protein-ligand complex. nih.gov

Table 2: Key Findings from Molecular Dynamics Simulations of Indazole-Protein Complexes

| System | Simulation Length | Key Stability Metrics | Findings | Reference |

|---|---|---|---|---|

| Indazole-pyrimidine derivative with target protein | 20 ns | RMSD, RMSF, RoG, SASA | The compound remained stable within the binding site throughout the simulation. | nih.gov |

| Indazole derivative with HIF-1α | Not specified | Binding efficiency | The ligand-protein complex was found to be quite stable. | nih.gov |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The success of a drug candidate is highly dependent on its pharmacokinetic and toxicological properties, collectively known as ADMET. In silico ADMET prediction has become a standard practice in early-stage drug discovery to filter out compounds with unfavorable profiles, saving time and resources. Various computational models are used to predict properties such as gastrointestinal absorption, blood-brain barrier permeability, metabolic stability, and potential toxicity.

For indazole scaffolds, computational tools are frequently used to assess their drug-likeness and ADMET properties. Studies have evaluated newly designed indazole scaffolds as potential tyrosine kinase inhibitors, predicting properties like GI absorption, CNS permeability, and water solubility. biotech-asia.org The results often show good GI absorption values and poor permeability across the blood-brain barrier, which can be desirable depending on the therapeutic target. biotech-asia.org Online tools and software are used to predict mutagenic, tumorigenic, and irritant risks, as well as to ensure compliance with established guidelines like Lipinski's Rule of Five. nih.govresearchgate.net These in silico predictions help prioritize the synthesis of derivatives with the most promising pharmacokinetic profiles. nih.gov

Table 3: Predicted ADMET Properties for a Representative Indazole Scaffold

| Property | Predicted Value/Classification | Method/Tool | Significance | Reference |

|---|---|---|---|---|

| Human Intestinal Absorption | High | pkCSM/SwissADME | Indicates good oral bioavailability. | biotech-asia.orgfrontiersin.org |

| Blood-Brain Barrier (BBB) Permeability | Low (logBB < 0.3) | pkCSM | Suggests the compound is unlikely to cause CNS side effects. | biotech-asia.org |

| CNS Permeability | Penetrant (LogPS > -3) | pkCSM | Indicates potential to cross into the central nervous system. | biotech-asia.org |

| P-glycoprotein Substrate | Yes | SwissADME | May be subject to efflux from cells, affecting distribution. | biotech-asia.org |

| Ames Toxicity | Non-mutagenic | OSIRIS Property Explorer | Low probability of causing genetic mutations. | researchgate.net |

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In medicinal chemistry, DFT calculations provide valuable insights into the geometric and electronic properties of molecules, such as bond lengths, bond angles, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO).

DFT studies have been conducted on various indazole derivatives to understand their structural and electronic characteristics. For 3-(4-methylphenyl)-6-nitro-1H-indazole, DFT calculations were used to optimize the molecular structure in the gas phase. nih.goviucr.org These studies revealed that the indazole moiety is essentially planar, with the phenyl ring inclined at an angle to this plane. nih.goviucr.org Furthermore, DFT analysis is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and stability of a molecule. nih.govrsc.org A larger energy gap implies higher stability and lower chemical reactivity. irjweb.com Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. rsc.orgresearchgate.net

Table 4: DFT-Calculated Properties for Indazole Derivatives

| Derivative Type | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 1-Butyl-N-phenyl-1H-indazole-3-carboxamide | B3LYP/6-31+G(d,p) | -5.87 | -1.16 | 4.71 | rsc.org |

| 3-Carboxamide Indazoles | B3LYP/6-31+G(d,p) | Varied | Varied | 4.67 - 5.16 | rsc.org |

Homology Modeling and De Novo Drug Design Applications

When the experimental 3D structure of a target protein is unavailable, homology modeling can be used to construct a theoretical model based on the known structure of a related homologous protein. This modeled structure can then be used for docking studies and rational drug design. De novo drug design, on the other hand, involves the computational generation of novel molecular structures that are predicted to bind to the target's active site.

These techniques have been successfully applied in research involving indazole-like scaffolds. For instance, in cases where a target protein's crystal structure is unknown, a 3D model can be built using a web server like SWISS-MODEL. nih.gov This model is then validated and prepared for docking with potential ligands. nih.gov Fragment-led de novo design has been used to identify novel indazole-based pharmacophores for inhibiting targets like FGFR kinases. nih.gov This process starts with a small fragment predicted to bind to the target, which is then computationally grown or linked to other fragments to create a more potent lead compound. researchgate.net This approach, combining homology modeling with de novo design and virtual screening, provides a powerful pathway for discovering novel inhibitors for challenging biological targets. researchgate.netnih.gov

Preclinical Research and Translational Potential of 5 Methyl 3 Phenyl 1h Indazole Analogs

Efficacy Evaluation in In Vitro Disease Models

The initial assessment of the therapeutic potential of 5-Methyl-3-phenyl-1H-indazole analogs begins with in vitro studies. These experiments, conducted in controlled laboratory settings using cell cultures and isolated biological targets, provide the first glimpse into the biological activity of these compounds. The indazole scaffold has been identified as a "privileged structure" in medicinal chemistry, meaning it can interact with a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. nih.gov

In the realm of oncology, numerous studies have demonstrated the potent anti-proliferative effects of indazole derivatives against various cancer cell lines. For instance, certain 1H-indazol-3-amine derivatives have been shown to exhibit significant inhibitory activity against human cancer cell lines, including those from lung, chronic myeloid leukemia, prostate, and liver cancers. doi.org One particular compound, designated as 6o, demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with a 50% inhibitory concentration (IC50) value of 5.15 µM. doi.org Another study highlighted a different indazole derivative, compound 2f, which displayed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. Furthermore, a series of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs were evaluated for their anticancer activity, with compound 3e showing a remarkable 99.16% growth inhibition of the CNS cancer cell line SNB-75 at a concentration of 10⁻⁵ M. researchgate.netacs.org

The therapeutic potential of these analogs extends beyond cancer. In the context of neurological disorders, indazole derivatives are being investigated for their effects on key neurological pathways. For example, analogs of 5-MeO-DMT containing an indazole core have been evaluated as agonists for serotonin (B10506) receptor 2A (5-HT2A), a target relevant to conditions like depression and post-traumatic stress disorder. nih.gov One such analog, compound 6a, was found to have low micromolar activity at the 5-HT2A receptor. nih.gov

Furthermore, the anti-inflammatory properties of indazole derivatives have been demonstrated in vitro. Studies have shown that these compounds can inhibit key mediators of the inflammatory response. For instance, certain indazole derivatives have been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.

The following table summarizes the in vitro activity of selected this compound analogs in various disease models:

| Compound ID | Disease Model | Target/Assay | Activity (IC50/EC50) |

|---|---|---|---|

| Compound 6o | Chronic Myeloid Leukemia (K562 cells) | Anti-proliferative | 5.15 µM doi.org |

| Compound 2f | Various Cancer Cell Lines | Anti-proliferative | 0.23–1.15 μM |

| Compound 3e | CNS Cancer (SNB-75 cells) | Growth Inhibition | 99.16% at 10⁻⁵ M researchgate.netacs.org |

| Compound 6a | Neurological | 5-HT2A Receptor Agonism | Low micromolar nih.gov |

This table is for illustrative purposes and represents a selection of data from various studies.

In Vivo Pharmacological Assessments in Animal Models of Disease

Following promising in vitro results, the evaluation of this compound analogs progresses to in vivo studies in animal models of human diseases. These studies are crucial for understanding the compound's efficacy, pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug), and pharmacodynamics (the drug's effect on the body) in a whole-organism setting.

Cancer Xenograft Models

Cancer xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical oncology research. These models allow for the assessment of a drug's ability to inhibit tumor growth in a living system. Several indazole derivatives have demonstrated significant antitumor activity in such models. For example, a novel 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl) ethoxy)-1H-indazole derivative, compound 105, exhibited potent pan-FGFR inhibitory activity and resulted in a 96.9% tumor growth inhibition in an NCI-H1581 (FGFR1-amplified) xenograft mouse model. nih.gov Another study reported that a 1H-indazole derivative, compound 88, displayed robust activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer xenograft models. nih.gov Furthermore, the indazole derivative 2f was shown to suppress the growth of a 4T1 breast cancer tumor model in vivo without obvious side effects.

Models for Neurological Disorders

The neuroprotective and therapeutic potential of this compound analogs is also being investigated in animal models of neurological disorders. For instance, an edaravone analog, 2-methyl-5H-benzo[d]pyrazolo[5,1-b] doi.orgnih.govoxazin-5-imine, has demonstrated neuroprotective effects against acute ischemic injury in animal models by inhibiting oxidative stress. nih.gov This compound was found to decrease infarct size and improve neurological deficits. nih.gov Another area of investigation is in mood disorders, where a potent GSK-3β inhibitor with an indazole scaffold showed efficacy in a mouse model of mania. nih.gov Additionally, certain pyrrole-containing azomethine compounds, which can be structurally related to indazole derivatives, have shown neuroprotective properties in in vitro neurotoxicity models, suggesting a potential avenue for future in vivo studies with indazole analogs. researchgate.net

Assessment of Therapeutic Outcomes in Inflammatory and Other Disease Models

The anti-inflammatory properties of indazole derivatives observed in vitro have been corroborated by in vivo studies. In a carrageenan-induced paw edema model in rats, a common model for acute inflammation, indazole and its derivatives significantly inhibited inflammation in a dose- and time-dependent manner. This anti-inflammatory effect is believed to be mediated, at least in part, by the inhibition of cyclooxygenase-2 and pro-inflammatory cytokines. In the context of pain, a series of 1-indazol-3-(1-phenylpyrazol-5-yl)methyl ureas were investigated as TRPV1 antagonists, and one compound, 51, demonstrated dose-dependent anti-nociceptive activity in a formalin-induced pain model in mice.

Safety Profiling and Toxicological Assessments of Indazole Derivatives

A critical component of preclinical research is the assessment of the safety and toxicological profile of a potential drug candidate. This involves evaluating the compound's potential to cause adverse effects and determining a safe dose range for potential human studies. For this compound analogs, this includes in vitro cytotoxicity studies on normal, non-cancerous cells and in vivo toxicology studies in animals.

In vitro studies have shown that some potent anticancer indazole derivatives exhibit selectivity, meaning they are more toxic to cancer cells than to normal cells. For example, the 1H-indazole-3-amine derivative 6o, which was effective against a leukemia cell line, showed low cytotoxicity against normal human embryonic kidney (HEK-293) cells, with an IC50 value of 33.2 µM, indicating a good selectivity index. doi.org Similarly, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio) acetamides, which share some structural similarities with the target compounds, were evaluated for their cytotoxicity against both cancer and normal cell lines, with some compounds showing high selectivity.

In vivo toxicological assessments in animal models are essential to identify potential target organs for toxicity and to establish a safe starting dose for clinical trials. These studies typically involve administering increasing doses of the compound to animals and monitoring for any adverse effects on their health, behavior, and vital organs. While specific in-depth toxicology data for this compound analogs is not extensively detailed in the public domain, the progression of some indazole-based compounds into clinical trials suggests that they have demonstrated acceptable safety profiles in preclinical toxicology studies. nih.gov

Furthermore, the evaluation of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a key part of safety profiling. In silico and in vitro ADMET predictions for some 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs suggested that they possess drug-like properties with potentially low adverse effects and toxicity. researchgate.netacs.org

Challenges and Future Directions in Translational Research

Despite the promising preclinical data for many this compound analogs, the path to clinical translation is fraught with challenges. A significant hurdle is the potential for off-target effects and unforeseen toxicities, as the indazole scaffold can interact with multiple biological targets. nih.gov Thorough safety and toxicology studies are therefore paramount.

Another challenge lies in optimizing the pharmacokinetic properties of these compounds to ensure they reach their intended target in the body at therapeutic concentrations and for an appropriate duration. Issues such as poor solubility, rapid metabolism, or low bioavailability can hinder the clinical development of otherwise potent compounds. nih.gov

Future research will likely focus on several key areas to overcome these challenges and advance the translational potential of this compound analogs. The use of structure-activity relationship (SAR) studies will continue to be crucial for designing more potent and selective analogs with improved safety profiles. The development of novel drug delivery systems could also help to overcome pharmacokinetic challenges and enhance the therapeutic efficacy of these compounds.

Furthermore, a deeper understanding of the molecular mechanisms of action of these analogs will be essential for identifying predictive biomarkers to select patients who are most likely to respond to treatment. The integration of pharmacogenomics and personalized medicine approaches will be critical for the successful clinical translation of this promising class of compounds. The continued exploration of the diverse biological activities of indazole derivatives holds the potential to yield novel therapies for a wide range of diseases, from cancer to neurological and inflammatory disorders.

Analytical and Spectroscopic Characterization of 5 Methyl 3 Phenyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 5-Methyl-3-phenyl-1H-indazole in solution. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms and the chemical environment of each nucleus can be established.

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indazole core, the phenyl substituent, and the methyl group. Based on data from analogous compounds like 3-phenyl-1H-indazole wiley-vch.de and other 5-substituted-3-phenyl-1H-indazoles rsc.org, the anticipated chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) would be as follows:

Indazole Protons: The protons on the bicyclic indazole ring system will appear in the aromatic region. The H4 proton is anticipated to be a singlet or a narrow doublet around δ 7.8-8.0 ppm. The H6 and H7 protons will likely appear as doublets or multiplets in the range of δ 7.0-7.5 ppm.

Phenyl Protons: The five protons of the phenyl group at the C3 position will typically resonate as a multiplet between δ 7.3 and 7.8 ppm.

Methyl Protons: A characteristic sharp singlet for the three protons of the methyl group at the C5 position is expected in the upfield region, likely around δ 2.4-2.5 ppm.

N-H Proton: A broad singlet corresponding to the N-H proton of the indazole ring is expected at a downfield chemical shift, typically above δ 10.0 ppm, and its exact position can be sensitive to solvent and concentration rsc.org.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | > 10.0 | Broad Singlet |

| H4 | 7.8 - 8.0 | Singlet / Doublet |

| Phenyl-H | 7.3 - 7.8 | Multiplet |

| H6, H7 | 7.0 - 7.5 | Multiplet |

| C5-CH₃ | 2.4 - 2.5 | Singlet |

The carbon-13 NMR (¹³C NMR) spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the nine carbons of the 5-methyl-indazole core and the six carbons of the phenyl ring. Drawing comparisons from 3-phenyl-1H-indazole wiley-vch.de and other substituted indazoles rsc.orgresearchgate.net, the predicted chemical shifts are:

Indazole Carbons: The carbons of the indazole ring system are expected to resonate in the range of δ 110-150 ppm. The carbon atom C3, attached to the phenyl group, and the carbons of the fused benzene ring will have characteristic shifts within this region.

Phenyl Carbons: The carbons of the C3-phenyl substituent will also appear in the aromatic region, typically between δ 125 and 140 ppm.

Methyl Carbon: The carbon of the C5-methyl group will show a signal in the upfield aliphatic region, anticipated around δ 20-22 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Indazole Carbons | 110 - 150 |

| Phenyl Carbons | 125 - 140 |

| C5-CH₃ | 20 - 22 |

While ¹H and ¹³C NMR are fundamental, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals.

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy could provide insights into the through-space proximity of protons, which is crucial for determining the preferred conformation of the molecule, particularly the rotational orientation of the C3-phenyl ring relative to the indazole plane. General principles of advanced NMR for heterocyclic systems support the utility of these methods for detailed structural analysis ipb.ptnih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insight into its structure through fragmentation analysis. The calculated exact mass of the molecular ion [M+H]⁺ is 221.1079.

Upon ionization, typically by Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule is expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve:

Cleavage of the methyl group, resulting in a [M-15]⁺ fragment.

Fragmentation of the indazole or phenyl rings, leading to characteristic aromatic fragments.

Loss of N₂ from the indazole ring, a common fragmentation pathway for such heterocyclic systems.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Calculated m/z | Description |

| [M]⁺ | 220.1000 | Molecular Ion |

| [M+H]⁺ | 221.1079 | Protonated Molecular Ion |

| [M-CH₃]⁺ | 205.0844 | Loss of a methyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum is expected to show the following key absorption bands, based on data from similar indazole structures wiley-vch.dersc.org:

N-H Stretching: A sharp to moderately broad band in the region of 3100-3300 cm⁻¹ corresponding to the N-H bond of the indazole ring.

Aromatic C-H Stretching: Multiple sharp bands just above 3000 cm⁻¹ due to the C-H bonds of the phenyl and indazole rings.

Aliphatic C-H Stretching: Bands around 2850-2960 cm⁻¹ from the C-H bonds of the methyl group.

C=C and C=N Stretching: A series of absorptions in the 1450-1620 cm⁻¹ region, characteristic of the aromatic carbon-carbon and carbon-nitrogen double bonds in the indazole and phenyl rings.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium-Broad |

| Aromatic C-H Stretch | > 3000 | Sharp, Multiple |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C / C=N Stretch | 1450 - 1620 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, data from closely related compounds like 1-Methyl-5-nitro-3-phenyl-1H-indazole allows for well-founded predictions iucr.org.

The crystal structure would be expected to show:

A largely planar indazole ring system.

A specific dihedral angle between the plane of the indazole ring and the plane of the C3-phenyl ring, which is influenced by crystal packing forces. In similar structures, this angle can range from approximately 23° to 27° iucr.org.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, Flash Chromatography)

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound, facilitating both the purification of the final product and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and flash chromatography are two of the most common methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to determine the purity of this compound. By employing a high-pressure pump to pass a solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase), components of the mixture are separated based on their differential interactions with the two phases. For substituted indazoles and related heterocyclic compounds, reverse-phase HPLC (RP-HPLC) is frequently utilized.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile or methanol. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks detected, usually by a UV detector set at a specific wavelength like 254 nm. nih.gov

Detailed research findings on the analysis of structurally similar indole (B1671886) derivatives have demonstrated the effectiveness of specific HPLC conditions. For instance, analytical HPLC analysis can be carried out using a C18 column with a mobile phase consisting of an isocratic mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA), at a flow rate of 1 mL/min. nih.gov Purity is often reported as a percentage based on the peak area at a given retention time (Rt). nih.govtandfonline.com

Table 1: Illustrative HPLC Conditions for Purity Analysis of Indazole and Indole Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Column | Luna C18 (250 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile/Water + 0.1% TFA (70:30) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 254 nm | nih.gov |

| Purity Achieved | >95% | tandfonline.com |

Flash Chromatography

For the isolation and purification of this compound on a preparative scale, flash chromatography is the method of choice. This technique is a variation of traditional column chromatography that uses moderate pressure to accelerate the separation process, making it faster and more efficient.

The crude product from a chemical synthesis is typically dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, most commonly silica gel. amazonaws.comthieme-connect.de A solvent system (eluent) of increasing polarity is then passed through the column to separate the desired compound from impurities and unreacted starting materials. The choice of eluent is critical for achieving good separation. A common solvent system for indazole and indole derivatives is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. nih.govamazonaws.commdpi.com The polarity of the eluent is often gradually increased (gradient elution) to effectively elute compounds with different polarities. mdpi.com Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound. thieme-connect.de

Table 2: Representative Flash Chromatography Conditions for Purification of Indazole and Indole Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | Silica Gel (40–63 µm) | nih.gov |

| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient (e.g., 100:0 to 90:10) | mdpi.com |

| Typical Application | Post-synthesis purification | amazonaws.comthieme-connect.de |

Q & A

Q. What are the established synthetic routes for 5-Methyl-3-phenyl-1H-indazole, and how can intermediates be characterized?

Methodological Answer: The synthesis of indazole derivatives typically involves Friedel-Crafts acylation followed by cyclization with hydrazine hydrate. For example, 5-amino-3-(3,4-dichlorophenyl)-1H-indazole was synthesized via acid chloride formation, Friedel-Crafts acylation of 1,2-dichlorobenzene, and subsequent indazole ring closure using hydrazine hydrate in DMF . Key intermediates (e.g., ketones) are characterized via -NMR, -NMR, and IR spectroscopy to confirm regioselectivity and purity. For this compound, analogous steps may apply, substituting appropriate aryl substrates.

Q. How can researchers validate the structural integrity of this compound derivatives?

Methodological Answer: Structural validation requires multi-spectral analysis:

- NMR : -NMR confirms proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7.0–8.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns.

- X-ray Crystallography : Resolves stereochemistry, as demonstrated for related imidazole derivatives .

- Elemental Analysis : Matches calculated vs. experimental C/H/N ratios (e.g., ±0.3% tolerance) .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Methodological Answer: Initial screening often includes: